

# antimicrobial and antitubercular potential of quinoxaline derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid-d4

Cat. No.: B15142653

[Get Quote](#)

An In-depth Technical Guide to the Antimicrobial and Antitubercular Potential of Quinoxaline Derivatives

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.<sup>[1]</sup> Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial and antitubercular properties.<sup>[2][3][4][5]</sup> The structural versatility of the quinoxaline nucleus allows for extensive chemical modifications, enabling the development of novel therapeutic agents with enhanced potency and reduced toxicity.<sup>[4]</sup> This technical guide provides a comprehensive overview of the current research on the antimicrobial and antitubercular potential of quinoxaline derivatives, focusing on quantitative data, experimental methodologies, and key structure-activity relationships.

## Antimicrobial Potential of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal

strains.[3][6] Their efficacy, particularly against multi-drug resistant (MDR) strains, makes them a promising area of research for combating the growing threat of antimicrobial resistance.[1][7]

## Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism by which many quinoxaline derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7][8] This essential enzyme controls the topological state of DNA by introducing negative supercoils, a process crucial for DNA replication and repair.[9] By binding to the enzyme, quinoxaline derivatives can block its ATPase activity or stabilize the DNA-gyrase cleavage complex, leading to a halt in replication and ultimately, bacterial cell death.[9][10][11] Some studies suggest these compounds can bind to the same site as established DNA gyrase ligands like novobiocin.[10]



[Click to download full resolution via product page](#)

Caption: Mechanism of Action: Inhibition of DNA Gyrase by Quinoxaline Derivatives.

## Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the MIC values for several representative quinoxaline derivatives against various microbial strains.

| Compound                                        | Test Organism         | MIC (µg/mL)           | Reference Compound | MIC (µg/mL) |
|-------------------------------------------------|-----------------------|-----------------------|--------------------|-------------|
| Thiazolo[4,5-b]quinoxaline (13c)[7]             | S. aureus (MDRB)      | 1.95                  | Norfloxacin        | 1.25        |
| B. cereus (MDRB)                                | 3.9                   | Norfloxacin           | 0.78               |             |
| E. coli (MDRB)                                  | 2.6                   | Norfloxacin           | 1.57               |             |
| 2-phenoxy-3-methyl-quinoxaline Schiff Bases[12] | S. aureus             | Active (Zone of Inh.) | Ciprofloxacin      | Active      |
| E. coli                                         | Active (Zone of Inh.) | Ciprofloxacin         | Active             |             |
| C-2 Amine-substituted Quinoxalines (5p)[13]     | S. aureus             | 4                     | -                  | -           |
| B. subtilis                                     | 8                     | -                     | -                  |             |
| MRSA                                            | 8                     | -                     | -                  |             |
| E. coli                                         | 4                     | -                     | -                  |             |
| Quinoxalin-2(1H)-one Hydrazones (11b)[9]        | S. aureus (MDRB)      | 1.95                  | Norfloxacin        | 0.78-3.13   |
| P. aeruginosa (MDRB)                            | 3.9                   | Norfloxacin           | 0.78-3.13          |             |
| Quinoxaline-sulfonamides (81)[14]               | P. vulgaris           | Active (30mm Zone)    | -                  | -           |

|                |                    |   |   |
|----------------|--------------------|---|---|
| Enterobacteria | Active (24mm Zone) | - | - |
|----------------|--------------------|---|---|

\*Activity reported as zone of inhibition (mm) via disk diffusion method, not MIC value.

## Antitubercular Potential of Quinoxaline Derivatives

Tuberculosis (TB), caused by *Mycobacterium tuberculosis*, remains a leading cause of death worldwide, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[10] Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have emerged as a highly promising class of anti-TB agents.[15][16][17]

### Quinoxaline-1,4-di-N-oxides (QdNOs)

The oxidation of the nitrogen atoms in the quinoxaline ring to form 1,4-di-N-oxides (QdNOs) has been shown to significantly enhance antimycobacterial activity.[16][18] These compounds are believed to act as prodrugs, requiring bioreductive activation under the hypoxic conditions characteristic of TB granulomas to exert their effect.[18] This mode of action is distinct from that of many current anti-TB drugs, suggesting that QdNOs could be effective against resistant strains with minimal cross-resistance.[15][17] One proposed mechanism for activated QdNOs is the generation of reactive nitrogen species that cause DNA damage.[10]

### Quantitative Antitubercular Activity

Numerous studies have demonstrated the potent *in vitro* activity of quinoxaline derivatives against both replicating and non-replicating *M. tuberculosis*. The table below highlights the activity of several lead compounds.

| Compound/<br>Series                                                         | M.<br>tuberculosis<br>Strain | Activity<br>Metric | Value           | Reference<br>Compound | Value (µM) |
|-----------------------------------------------------------------------------|------------------------------|--------------------|-----------------|-----------------------|------------|
| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate<br>1,4-dioxide[15]<br>[17] | H37Rv                        | MIC                | <0.2 µg/mL      | -                     | -          |
| Quinoxaline-derived chalcones<br>(20)[16]                                   | H37Rv                        | MIC                | 3.13-12.5 µg/mL | -                     | -          |
| Quinoxaline-7-carboxylate<br>1,4-di-N-oxides (T-148, T-163)<br>[19]         | H37Rv<br>(replicating)       | MIC                | 0.53 µM         | Isoniazid             | 2.92       |
| Quinoxaline-2-carboxylic acid 1,4-dioxide<br>(Compound 4)[10]               | H37Ra                        | MIC                | 1.25 µg/mL      | Rifampicin            | 0.03 µg/mL |
| 2-substituted quinoxaline 1,4-di-N-oxides (3d, 3j)[20]                      | H37Rv                        | MIC                | 0.39 µg/mL      | -                     | -          |
| Quinoxaline 1,4-di-N-                                                       | H37Rv                        | MIC                | 1.6 µM          | -                     | -          |

---

oxide

chalcones

(18, 21)[18]

---

Isopropyl

Ester QdNOs H37Rv

MIC

0.08 µg/mL

Isoniazid

0.12 µg/mL

(T-069)[21]

---

## Experimental Protocols

### General Synthesis of Quinoxaline Scaffolds

A common and straightforward method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as ethyl pyruvate.[3][12] Further modifications can be made to this core structure. For example, chlorination followed by nucleophilic substitution allows for the introduction of various functional groups.[5][12]

The synthesis of quinoxaline-1,4-di-N-oxide derivatives typically involves the Beirut reaction, where a benzofuran reacts with a  $\beta$ -ketoester.[15]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis of new novel quinoxalin-2(1*H*)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with *in-silico* ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 10. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]

- 15. Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoxaline Moiety: A Potential Scaffold against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel quinoxaline derivatives as potential candidates for treatment of multidrug-resistant and latent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, 3D-QSAR analysis and biological evaluation of quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-*Mycobacterium tuberculosis* Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [antimicrobial and antitubercular potential of quinoxaline derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15142653#antimicrobial-and-antitubercular-potential-of-quinoxaline-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)